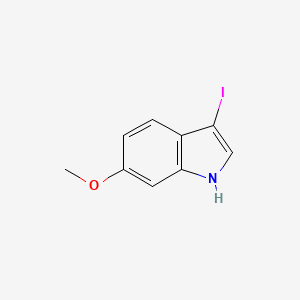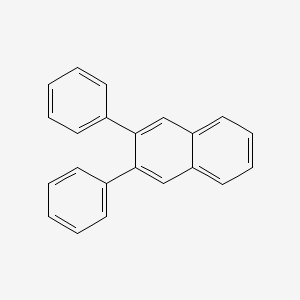
5-Iodoquinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodoquinolin-2-ol is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, industrial chemistry, and synthetic organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodoquinolin-2-ol typically involves the iodination of quinolin-2-ol. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Iodoquinolin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinolin-2-one derivatives.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include azidoquinoline, cyanoquinoline, and aminoquinoline derivatives.
Oxidation Reactions: Products include quinolin-2-one derivatives.
Reduction Reactions: Products include tetrahydroquinoline derivatives.
Scientific Research Applications
5-Iodoquinolin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in treating diseases such as malaria and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Iodoquinolin-2-ol involves its interaction with various molecular targets. The iodine atom enhances its ability to form halogen bonds with biological molecules, which can disrupt their normal function. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: Known for its antibacterial and antifungal properties.
Diiodohydroxyquinoline: Used as an amebicide and in the treatment of intestinal infections.
Clioquinol: An antifungal and antibacterial agent with applications in treating skin infections.
Uniqueness: 5-Iodoquinolin-2-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both iodine and hydroxyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H6INO |
|---|---|
Molecular Weight |
271.05 g/mol |
IUPAC Name |
5-iodo-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6INO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,(H,11,12) |
InChI Key |
UVEUKHPGKVTSOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C(=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



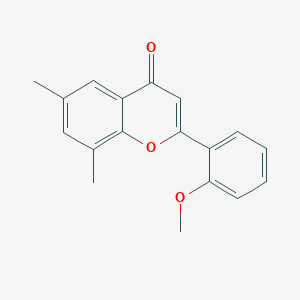
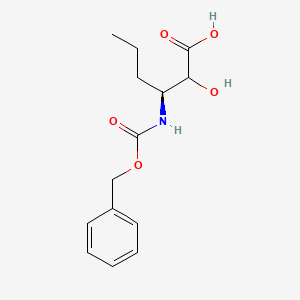
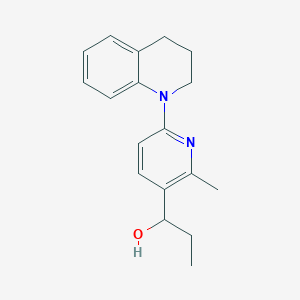
![6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B11845408.png)


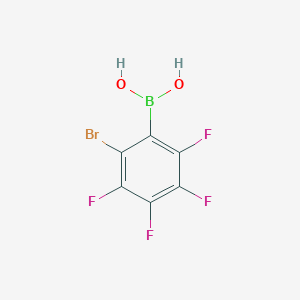

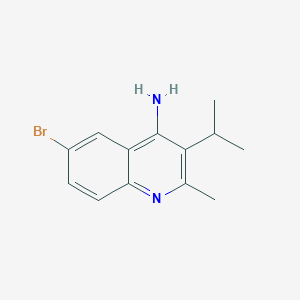

![3-((tert-Butoxycarbonyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11845453.png)
